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Compound of Interest

Compound Name:
N-(4-aminophenyl)-2-

methoxyacetamide

CAS No.: 203739-06-4

Cat. No.: B3021585

Get Quote

Executive Summary & Chemical Identity
N-(4-aminophenyl)-2-methoxyacetamide is a specialized bifunctional building block used

primarily in the synthesis of small-molecule pharmaceuticals. Structurally, it consists of a p-

phenylenediamine core where one amine is protected as a methoxyacetamide, leaving the

distal amine free for further derivatization.

This asymmetry is critical in medicinal chemistry, particularly in the development of Tyrosine

Kinase Inhibitors (TKIs) and analgesics, where the methoxyacetamide group acts as a stable,

polar hydrogen-bond acceptor, improving the pharmacokinetic profile (solubility and metabolic

stability) of the final drug candidate.
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Property Specification

CAS Number 203739-06-4

Molecular Formula C₉H₁₂N₂O₂

Molecular Weight 180.20 g/mol

Appearance Off-white to pale beige solid

Solubility
Soluble in DMSO, Methanol, DMF; Sparingly

soluble in Water

pKa (Predicted) ~4.8 (Aniline nitrogen), ~13.5 (Amide nitrogen)

Storage 2–8°C, Hygroscopic (Store under inert gas)

Synthetic Methodology: The Nitro-Reduction Route
While direct acylation of p-phenylenediamine is possible, it often yields di-acylated byproducts.

The industry-standard protocol for high-purity synthesis utilizes a Nitro-Reduction Strategy. This

ensures regiospecificity.

Reaction Scheme
Acylation:p-Nitroaniline is reacted with methoxyacetyl chloride to form the nitro-amide

intermediate.

Reduction: The nitro group is selectively reduced to an amine using catalytic hydrogenation

or metal/acid reduction.

Graphviz Visualization: Synthetic Workflow
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Figure 1: Step-wise synthesis ensuring mono-acylation via the nitro-precursor route.

Detailed Protocol (Bench Scale)
Step 1: Acylation

Reagents:p-Nitroaniline (1.0 eq), Methoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq),

Dichloromethane (DCM).

Procedure: Dissolve p-nitroaniline in dry DCM. Cool to 0°C. Add Triethylamine. Dropwise add

Methoxyacetyl chloride (exothermic control). Stir at RT for 4 hours.

Workup: Wash with 1N HCl (removes unreacted amine), then Brine. Dry over MgSO₄.

Step 2: Reduction (Catalytic Hydrogenation)

Reagents: Intermediate (from Step 1), 10% Pd/C (5 wt%), Methanol.

Procedure: Purge vessel with N₂. Add catalyst and substrate in Methanol. Introduce H₂

(balloon or 30 psi). Monitor via TLC (disappearance of yellow nitro spot).

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from

Ethanol/Hexane if necessary.

Analytical Characterization & Quality Control
To validate the identity of CAS 203739-06-4, a multi-modal approach is required. The presence

of the methoxy group and the free amine must be distinct.

QC Decision Tree
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Figure 2: Analytical workflow for validating structural integrity.

Key Spectral Markers (Expected)
¹H NMR (DMSO-d₆):
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δ 9.5 ppm (s, 1H, NH-Amide)

δ 7.3 ppm (d, 2H, Ar-H ortho to amide)

δ 6.5 ppm (d, 2H, Ar-H ortho to amine)

δ 4.8 ppm (s, 2H, NH₂ - Exchangeable with D₂O)

δ 3.9 ppm (s, 2H, CO-CH₂-O)

δ 3.35 ppm (s, 3H, O-CH₃)

Mass Spectrometry (ESI+):

[M+H]⁺ = 181.1 m/z.

Pharmaceutical Applications
This compound is a "privileged scaffold" in drug discovery. It serves as a linker that connects a

hydrophobic pharmacophore (via the free amine) to a solvent-interacting tail (the

methoxyacetamide).

Tyrosine Kinase Inhibitors (TKIs)
Similar to the structural logic of Nintedanib (which uses a chloro-acetamide linker), the

methoxy-variant is used to modulate solubility.

Mechanism: The free amine reacts with chloropyrimidines or quinazolines to form the core

kinase-binding motif.

Advantage: The methoxy ether oxygen provides a weak hydrogen bond acceptor site,

potentially interacting with solvent-exposed regions of the kinase ATP-binding pocket.

Analgesic Development
Structurally related to Paracetamol (Acetaminophen), this derivative is explored in research for:

COX Inhibition: Investigating if the methoxy extension alters binding affinity to

Cyclooxygenase enzymes.
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Metabolic Stability: The methoxy group can block metabolic oxidation at the alpha-carbon,

potentially altering the toxicity profile compared to standard acetanilides.

Safety & Handling (E-E-A-T)
Signal Word: WARNING

Hazard Statements:

H302: Harmful if swallowed.

H317: May cause an allergic skin reaction (Sensitizer).

H319: Causes serious eye irritation.

Handling Protocol:

Engineering Controls: Use only in a chemical fume hood. Phenylenediamines are

notorious for staining and potential sensitization.

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to

oxidize the amine before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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